molecular formula C20H16N4O2S3 B11275974 N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11275974
M. Wt: 440.6 g/mol
InChI Key: HMEMOLTYVQJTAF-UHFFFAOYSA-N
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Description

N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound featuring a thiazolopyrimidine core

Properties

Molecular Formula

C20H16N4O2S3

Molecular Weight

440.6 g/mol

IUPAC Name

N-benzyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H16N4O2S3/c25-15(21-11-13-7-3-1-4-8-13)12-28-19-22-17-16(18(26)23-19)29-20(27)24(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,25)(H,22,23,26)

InChI Key

HMEMOLTYVQJTAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and acetic anhydride. The reaction conditions often require refluxing in organic solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolopyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)propionamide
  • N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)butyramide

Uniqueness

N-benzyl-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide is unique due to its specific structural features, such as the thiazolopyrimidine core and the benzylacetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The initial step focuses on constructing the thiazolo[4,5-d]pyrimidine core. Subsequent reactions involve the introduction of various substituents to achieve the desired compound structure. Key reagents include sulfur-containing compounds and phenolic derivatives. The compound's molecular formula is C20H16N4O3S3C_{20}H_{16}N_{4}O_{3}S_{3}, with a molecular weight of 456.6 g/mol .

Anticancer Properties

Research indicates that compounds similar to N-benzyl derivatives exhibit notable anticancer activities. For instance, studies on related thiazolo[4,5-d]pyrimidine derivatives have demonstrated their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .

Case Study:
In a study assessing the anticancer effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines, compounds with similar structures showed significant cytotoxicity. The mechanism involved apoptosis induction via EGFR inhibition .

Antimicrobial Activity

N-benzyl derivatives have also been evaluated for their antimicrobial properties. Compounds in this category have demonstrated effectiveness against various bacterial strains through mechanisms involving enzyme inhibition and disruption of cellular processes .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of EGFR; apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionModulation of enzyme activity affecting cell signaling

The biological activity of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes:

  • Enzyme Interaction : The thiazolo[4,5-d]pyrimidine core interacts with nucleic acids and proteins, impacting gene expression and protein function.
  • Receptor Binding : It has been shown to bind effectively to receptors involved in cellular signaling pathways related to growth and proliferation.

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